Fmoc-L-leucine

Catalog No.
S713762
CAS No.
35661-60-0
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-leucine

CAS Number

35661-60-0

Product Name

Fmoc-L-leucine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1

InChI Key

CBPJQFCAFFNICX-IBGZPJMESA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-L-leucine;35661-60-0;Fmoc-Leu-OH;N-Fmoc-L-leucine;Fmoc-L-Leu-OH;N-(9-fluorenylmethoxycarbonyl)-L-leucine;N-alpha-Fmoc-L-leucine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine;MLS002695993;L-LEUCINE,FMOCPROTECTED;CBPJQFCAFFNICX-IBGZPJMESA-N;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoicacid;MFCD00037133;SMR001562137;ST50307349;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoicacid;Fmocleucine;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoicacid;N-Fmocleucine;(2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-4-METHYLPENTANOICACID;9-FLUORENYLMETHOXYCARBONYL-L-LEUCINE;FMOC-LEU;N-FMOC-LEUCINE;PubChem10022;FMOC-NLEU-OH

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-L-leucine is a derivative of the naturally occurring amino acid L-leucine. It contains an additional protecting group, Fmoc (Fluorenylmethoxycarbonyl), attached to the amino group (N-terminus) of leucine []. This modification plays a crucial role in the controlled assembly of amino acids into peptides. L-leucine itself is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet [].


Molecular Structure Analysis

The key features of Fmoc-L-leucine's structure include:

  • Fmoc Protecting Group: This bulky group shields the N-terminus of leucine, preventing its participation in unwanted reactions during peptide synthesis [].
  • L-Leucine Backbone: The core structure consists of L-leucine, with a central carbon atom bonded to an amino group, a carboxyl group, a side chain (isobutyl), and a hydrogen atom. The L-configuration is crucial for proper protein function [].

Chemical Reactions Analysis

Fmoc-L-leucine is involved in several key reactions in peptide synthesis:

  • Peptide Coupling: The Fmoc group is selectively removed under specific conditions (e.g., piperidine treatment) to expose the free amino group of leucine. This reactive amino group can then form a peptide bond with the carboxyl group of another amino acid derivative, creating a peptide chain.

Physical And Chemical Properties Analysis

  • Appearance: White to off-white powder [].
  • Melting Point: 144-146 °C [].
  • Molecular Weight: 353.41 g/mol [].
  • Solubility: Soluble in organic solvents like dimethylformamide (DMF) [].
  • Stability: Stable under dry conditions, but moisture sensitive [].

Fmoc-L-leucine functions as a protected amino acid building block. During peptide synthesis, the Fmoc group ensures the selective formation of peptide bonds between the desired amino acids. The controlled removal of the Fmoc group allows for the stepwise addition of amino acids in a specific sequence, ultimately leading to the desired peptide chain.

  • Wear gloves and protective clothing to avoid skin contact [].
  • Avoid inhalation of dust particles [].
  • Fmoc-L-leucine may cause eye irritation; appropriate eye protection is advised [].

Peptide Synthesis

Fmoc-L-leucine is a key building block in peptide synthesis, specifically in a technique called solid-phase peptide synthesis (SPPS) [, ]. SPPS allows scientists to create peptides, which are chains of amino acids, in a controlled and efficient manner. Fmoc-L-leucine is a protected amino acid meaning it has a chemical group attached to its amino group (N-terminus) that prevents it from reacting with other amino acids until it is specifically deprotected. This selective protection allows for the controlled addition of each amino acid in the desired sequence to build the targeted peptide [].

Selective PPARγ Modulator

Fmoc-L-leucine also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPARγ) []. PPARγ is a nuclear receptor involved in regulating various cellular processes, including adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism []. Full agonists of PPARγ, such as rosiglitazone and pioglitazone, are used as medications to treat type 2 diabetes, but they can also have side effects such as weight gain and fluid retention [].

Fmoc-L-leucine, as a partial agonist, activates PPARγ with lower potency compared to full agonists but with similar maximal efficacy []. This means it can still exert beneficial effects like improving insulin sensitivity but with potentially fewer side effects. This has led to the classification of Fmoc-L-leucine as a selective PPARγ modulator (SPPARM), making it an attractive candidate for further research and development in the field of diabetes management [].

Research Applications

Due to its unique properties, Fmoc-L-leucine has been employed in various research applications, including:

  • Studying the role of PPARγ in metabolic diseases such as type 2 diabetes and obesity [].
  • Developing novel therapeutic strategies for treating these conditions based on the potential benefits of SPPARMs [].
  • Investigating the interaction of Fmoc-L-leucine with other molecules involved in cellular signaling pathways [].

XLogP3

4.4

UNII

KF18F70UF3

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 8 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35661-60-0

Wikipedia

FMOC-L-Leucine
N-(fluorenyl-9-methoxycarbonyl)leucine

Dates

Modify: 2023-08-15
Xiong et al. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors. Nature Chemistry, doi: 10.1038/nchem.2577, published online 25 July 2016

Explore Compound Types